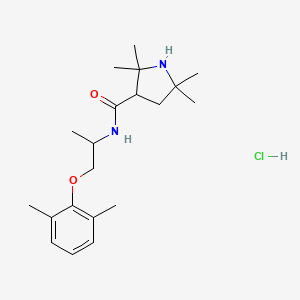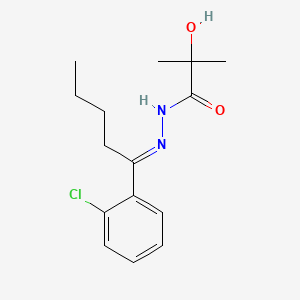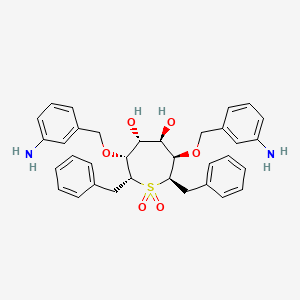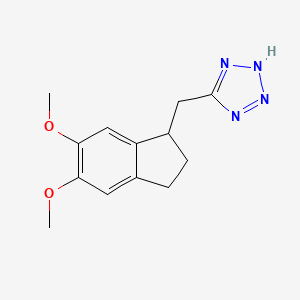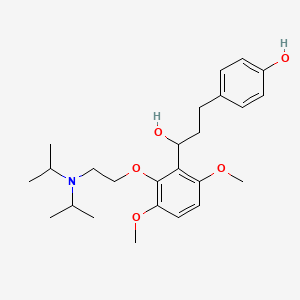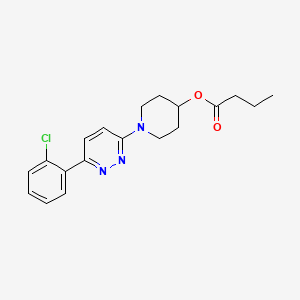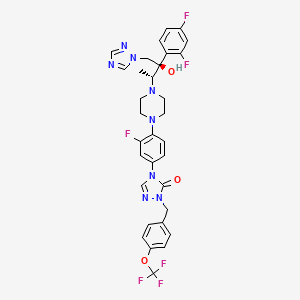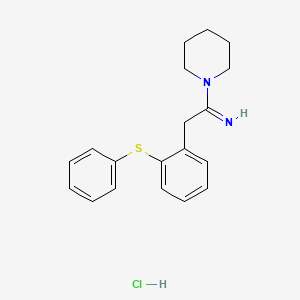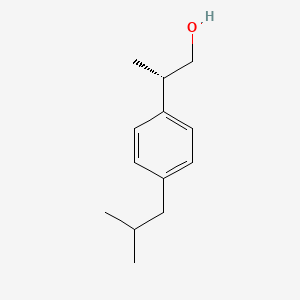
Ibuprofen alcohol, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ibuprofen alcohol, (-)-, also known as (S)-ibuprofen alcohol, is a chiral alcohol derivative of ibuprofen. Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that is effective in reducing pain, inflammation, and fever. The (-)-enantiomer of ibuprofen alcohol is of particular interest due to its specific stereochemistry, which can influence its biological activity and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ibuprofen alcohol, (-)-, typically involves the reduction of ibuprofen. One common method is the reduction of ibuprofen using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is carried out in an appropriate solvent, such as tetrahydrofuran (THF) or ethanol, under controlled conditions to ensure the selective formation of the (-)-enantiomer.
Industrial Production Methods
Industrial production of ibuprofen alcohol, (-)-, may involve more scalable and efficient methods. One approach is the catalytic hydrogenation of ibuprofen using a chiral catalyst to achieve enantioselective reduction. This method can provide high yields of the desired enantiomer with minimal byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
Ibuprofen alcohol, (-)-, can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Further reduction can convert the alcohol to an alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: The major products include ibuprofen ketone and ibuprofen carboxylic acid.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as alkyl halides or esters.
Wissenschaftliche Forschungsanwendungen
Ibuprofen alcohol, (-)-, has various scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and stereoselectivity.
Medicine: Research on ibuprofen alcohol, (-)-, can provide insights into the metabolism and pharmacokinetics of ibuprofen and its derivatives.
Industry: It is used in the development of new pharmaceuticals and as an intermediate in the production of other active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ibuprofen alcohol, (-)-, involves its interaction with cyclooxygenase (COX) enzymes. Ibuprofen alcohol, (-)-, inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX enzymes, ibuprofen alcohol, (-)-, reduces the production of prostaglandins, thereby alleviating pain and inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ibuprofen: The parent compound, a widely used NSAID.
Naproxen: Another NSAID with similar anti-inflammatory and analgesic properties.
Ketoprofen: An NSAID with similar mechanisms of action.
Uniqueness
Ibuprofen alcohol, (-)-, is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The (-)-enantiomer may exhibit different pharmacokinetics and pharmacodynamics compared to the racemic mixture or the (+)-enantiomer.
Eigenschaften
CAS-Nummer |
114937-30-3 |
|---|---|
Molekularformel |
C13H20O |
Molekulargewicht |
192.30 g/mol |
IUPAC-Name |
(2S)-2-[4-(2-methylpropyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C13H20O/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11,14H,8-9H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
IZXWIWYERZDWOA-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CO)C1=CC=C(C=C1)CC(C)C |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



